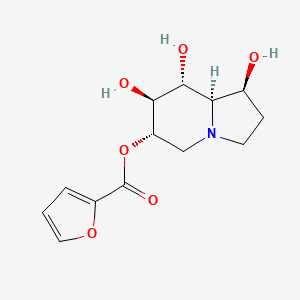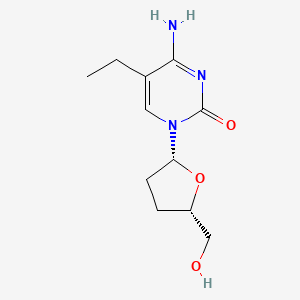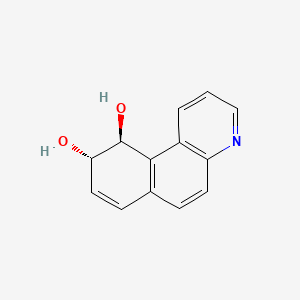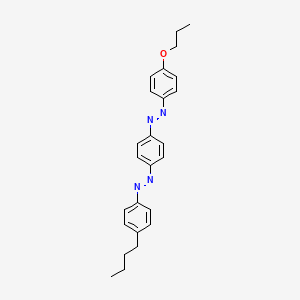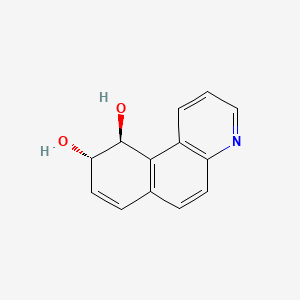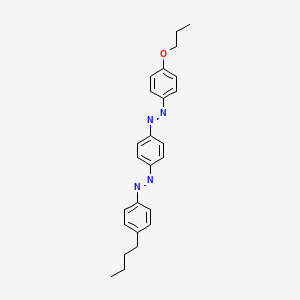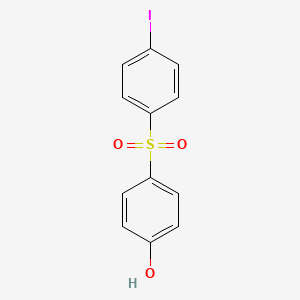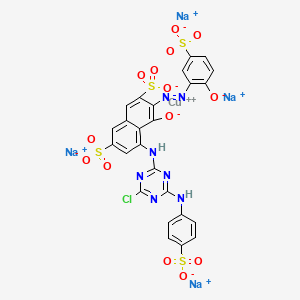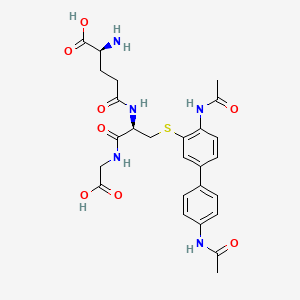
3-(Glutathion-S-yl)-N,N'-diacetylbenzidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Glutathion-S-yl)-N,N’-diacetylbenzidine is a complex organic compound that features a benzidine core substituted with glutathione and acetyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Glutathion-S-yl)-N,N’-diacetylbenzidine typically involves the conjugation of glutathione to N,N’-diacetylbenzidine. This process can be achieved through a series of steps:
Acetylation of Benzidine: Benzidine is first acetylated using acetic anhydride in the presence of a catalyst to form N,N’-diacetylbenzidine.
Conjugation with Glutathione: The N,N’-diacetylbenzidine is then reacted with glutathione in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(Glutathion-S-yl)-N,N’-diacetylbenzidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its original benzidine form.
Substitution: The acetyl and glutathione groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or specific nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzidine derivatives.
Substitution: Various substituted benzidine compounds depending on the reagents used.
科学的研究の応用
3-(Glutathion-S-yl)-N,N’-diacetylbenzidine has several applications in scientific research:
Chemistry: Used as a model compound to study conjugation reactions and the behavior of glutathione conjugates.
Biology: Investigated for its role in cellular detoxification processes and its interaction with cellular proteins.
Industry: Used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-(Glutathion-S-yl)-N,N’-diacetylbenzidine involves its interaction with cellular proteins and enzymes. The glutathione moiety allows the compound to participate in redox reactions, influencing cellular oxidative stress levels. It can also bind to specific proteins, altering their function and activity.
類似化合物との比較
Similar Compounds
2,3,5-tris(Glutathion-S-yl)hydroquinone: Another glutathione conjugate with similar detoxification properties.
3-(Glutathion-S-yl)acetaminophen: A glutathione conjugate of acetaminophen, known for its role in detoxification and potential toxicity.
Uniqueness
3-(Glutathion-S-yl)-N,N’-diacetylbenzidine is unique due to its specific structure, which combines the properties of benzidine and glutathione. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
89014-16-4 |
|---|---|
分子式 |
C26H31N5O8S |
分子量 |
573.6 g/mol |
IUPAC名 |
(2S)-5-[[(2R)-3-[2-acetamido-5-(4-acetamidophenyl)phenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C26H31N5O8S/c1-14(32)29-18-6-3-16(4-7-18)17-5-9-20(30-15(2)33)22(11-17)40-13-21(25(37)28-12-24(35)36)31-23(34)10-8-19(27)26(38)39/h3-7,9,11,19,21H,8,10,12-13,27H2,1-2H3,(H,28,37)(H,29,32)(H,30,33)(H,31,34)(H,35,36)(H,38,39)/t19-,21-/m0/s1 |
InChIキー |
ZZHDVNCYFVXRAG-FPOVZHCZSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


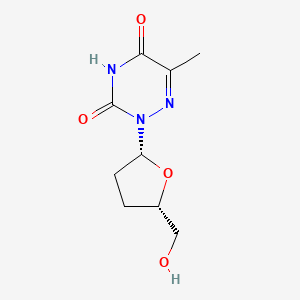
![9-pyridin-4-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12799772.png)
